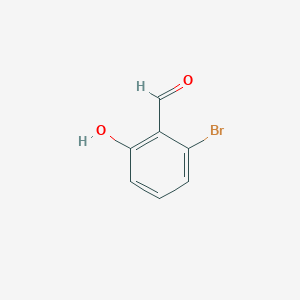

2-Bromo-6-hydroxybenzaldehyde

描述

属性

IUPAC Name |

2-bromo-6-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTXMBDCLHZDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474659 | |

| Record name | 2-BROMO-6-HYDROXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22532-61-2 | |

| Record name | 2-BROMO-6-HYDROXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 2 Bromo 6 Hydroxybenzaldehyde

Established Synthetic Routes for 2-Bromo-6-hydroxybenzaldehyde

The preparation of this compound has been documented through several key methods, each starting from different precursors and employing specific reagents to achieve the desired molecular structure.

One established method for synthesizing this compound involves the direct bromination of salicylaldehyde (B1680747). chembk.com This reaction is carried out using bromine as the brominating agent in the presence of sodium hydroxide (B78521). chembk.comguidechem.com The hydroxyl group (-OH) of salicylaldehyde is a strongly activating, ortho-, para-director, while the aldehyde group (-CHO) is a deactivating, meta-director. The powerful directing effect of the hydroxyl group guides the incoming bromine electrophile primarily to the positions ortho and para to it. In the case of salicylaldehyde, the position para to the hydroxyl group is already occupied by the aldehyde group, and one ortho position is adjacent to the aldehyde. The bromination, therefore, occurs at the available C6 position, which is ortho to the hydroxyl group. The presence of sodium hydroxide is crucial as it deprotonates the phenolic hydroxyl group, forming a phenoxide ion. This greatly enhances the electron-donating ability of the oxygen, further activating the aromatic ring towards electrophilic attack and facilitating the substitution.

Another cited, though less conventional, method suggests the preparation of this compound from p-hydroxyanisole (4-methoxyphenol) and phosphorus tribromide, followed by acid hydrolysis. chembk.com However, the direct conversion of p-hydroxyanisole to this compound presents significant regiochemical challenges, and phosphorus tribromide (PBr₃) is typically used to convert alcohols to alkyl bromides, not for aromatic bromination. orgsyn.orggoogle.com Aromatic bromination usually requires molecular bromine and a Lewis acid catalyst. libretexts.org This specific synthetic route is not commonly detailed in standard chemical literature, suggesting it may be an obscure or misinterpreted pathway.

The synthesis of analogs provides insight into related chemical transformations. A common reaction is the cleavage of a methoxy (B1213986) group (demethylation) to yield a hydroxyl group. For example, 2-bromo-5-hydroxybenzaldehyde (B121625) can be prepared from its methoxy precursor, 2-bromo-5-methoxybenzaldehyde. chemicalbook.comsynquestlabs.com This transformation is typically achieved using a strong Lewis acid like boron tribromide (BBr₃) in a suitable solvent such as dichloromethane (B109758) (DCM). chemicalbook.com The reaction proceeds by the Lewis acidic boron atom coordinating to the ether oxygen, followed by the cleavage of the methyl-oxygen bond.

Table 1: Synthesis of 2-bromo-5-hydroxybenzaldehyde

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|

Mechanistic Insights into the Formation of this compound

The formation of this compound and its analogs is governed by well-understood reaction mechanisms, primarily electrophilic aromatic substitution and radical processes, which dictate the site of bromination.

The primary mechanism for introducing a bromine atom onto the aromatic ring of a phenol (B47542) derivative is electrophilic aromatic substitution (EAS). masterorganicchemistry.comyoutube.comsunankalijaga.org This mechanism involves two main steps:

Attack by the Aromatic Ring: The aromatic ring, acting as a nucleophile, attacks an electrophile, in this case, the bromonium ion (Br⁺) or a polarized bromine molecule. libretexts.orglibretexts.org This initial attack is the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org

Restoration of Aromaticity: A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile. masterorganicchemistry.com This is a fast step that restores the highly stable aromatic system and yields the substituted product. masterorganicchemistry.com

In the context of salicylaldehyde, the hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. The aldehyde group is a deactivating group, directing to the meta position. The activating ortho-, para-directing effect of the hydroxyl group dominates, leading to bromination at the C6 position.

While ring bromination occurs via an electrophilic pathway, radical mechanisms are responsible for the bromination of alkyl side chains attached to an aromatic ring (benzylic bromination). masterorganicchemistry.com This type of reaction does not lead to the formation of this compound from salicylaldehyde but is a relevant bromination mechanism for related aromatic compounds.

The key features of radical bromination include:

Initiation: The reaction is initiated by the homolytic cleavage of a bromine source, such as molecular bromine (Br₂) by light, or more commonly, N-bromosuccinimide (NBS), to produce bromine radicals (Br•). masterorganicchemistry.comlibretexts.org

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position (the carbon atom directly attached to the aromatic ring) to form a stable, resonance-stabilized benzylic radical and HBr. masterorganicchemistry.comlibretexts.org This benzylic radical then reacts with another molecule of the bromine source (e.g., Br₂) to form the brominated product and a new bromine radical, which continues the chain reaction. libretexts.org

Termination: The reaction ceases when radicals combine with each other. libretexts.org

This mechanism specifically targets the benzylic C-H bonds because they are weaker than other C-H bonds due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.comlibretexts.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Salicylaldehyde |

| Bromine |

| Sodium Hydroxide |

| p-hydroxyanisole (4-methoxyphenol) |

| Phosphorus Tribromide |

| 2-bromo-5-hydroxybenzaldehyde |

| 2-bromo-5-methoxybenzaldehyde |

| Boron tribromide |

| Dichloromethane |

| N-bromosuccinimide (NBS) |

Control of Regioselectivity and Yield in Synthetic Processes

The control of regioselectivity is a critical aspect of synthesizing this compound and its derivatives, ensuring that the bromine atom is introduced at the desired position on the benzaldehyde (B42025) ring. In the synthesis of related compounds like 2-bromo-6-fluorobenzaldehyde, achieving regioselectivity requires careful management of reaction conditions. vulcanchem.com For instance, in the bromination of 3-hydroxybenzaldehyde, both 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde (B121576) can be formed, highlighting the challenge of directing the substitution. researchgate.net The use of directing groups on the precursor molecule, such as hydroxyl and aldehyde groups, influences the position of electrophilic substitution.

Strategies to optimize reaction yields and minimize side reactions, such as the formation of di-brominated isomers, involve adjusting reaction times and the stoichiometry of reagents like bromine. For example, in the synthesis of 2-bromo-6-methoxy-4-methylbenzaldehyde, using N-bromosuccinimide (NBS) in a strongly acidic medium at controlled temperatures can lead to yields exceeding 85%. Subsequent demethylation to yield the final product can also achieve high yields of 70-90% with careful control of stoichiometry and temperature.

Interactive Table: Factors Influencing Regioselectivity and Yield

Advanced Synthetic Strategies and Modifications

Modern synthetic chemistry offers advanced strategies for the preparation and purification of this compound, catering to both laboratory-scale custom synthesis and industrial production.

The development of one-pot procedures, such as the boron-mediated ortho-C–H hydroxylation of benzaldehydes, represents a significant advancement in simplifying synthetic routes. rsc.org Such methods can offer high yields and reduce the number of intermediate purification steps.

For industrial-scale production, the focus shifts to cost-effectiveness, scalability, and safety. The preparation method for similar compounds, such as 2-bromo-5-chlorobenzaldehyde, highlights the importance of simple operations, low-cost and readily available raw materials, and minimal environmental pollution for large-scale industrial production. google.com Such processes are designed to achieve high yields, often up to 90%, and high purity. google.com The use of continuous flow reactors can also be employed in industrial settings to ensure consistent quality and high throughput.

Ensuring the purity and quality of this compound is paramount and is achieved through various analytical techniques. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for assessing purity and identifying byproducts. ambeed.combldpharm.com These techniques are crucial for quality control, with suppliers often providing products with a purity of ≥98%. chemscene.comsigmaaldrich.com

LC-MS is particularly useful for identifying the molecular weights of byproducts, such as di-brominated isomers. UPLC methods have been developed for the rapid and efficient separation and quantification of isomers of related compounds like bromofluoro benzaldehyde, demonstrating high sensitivity with low detection and quantification limits. hep.com.cnrsc.org These advanced chromatographic techniques are essential for the validation of synthetic methods and for ensuring the final product meets the required specifications for its intended application. researchgate.net

Interactive Table: Analytical Techniques for Quality Control

Chemical Reactivity and Derivatization of 2 Bromo 6 Hydroxybenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a key center of reactivity in 2-Bromo-6-hydroxybenzaldehyde, participating in a variety of transformations common to aromatic aldehydes. guidechem.com

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid. evitachem.comevitachem.com This transformation is a standard reaction for aldehydes and can be accomplished using common oxidizing agents.

Table 1: Oxidation of this compound

| Reactant | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| This compound | Potassium permanganate (B83412) (KMnO₄) or Chromium trioxide (CrO₃) | 2-Bromo-6-hydroxybenzoic acid | , evitachem.com |

The aldehyde group can be reduced to a primary alcohol, yielding 2-bromo-6-hydroxybenzyl alcohol. evitachem.com This is typically achieved using hydride-based reducing agents.

Table 2: Reduction of this compound

| Reactant | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| This compound | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | (2-Bromo-6-hydroxyphenyl)methanol | , evitachem.com |

The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic addition. An example is the reaction with an amino group, which attacks the carbonyl carbon to form an intermediate hemiaminal. nih.gov This initial addition is often the first step in a condensation reaction. nih.gov

Condensation reactions are a significant pathway for the derivatization of this compound. These reactions involve the initial nucleophilic addition to the aldehyde followed by the elimination of a small molecule, typically water.

Acetal (B89532) Formation: The aldehyde group can be protected by forming an acetal. For instance, it reacts with trimethyl orthoformate in the presence of an acid catalyst like p-toluenesulfonic acid to yield the corresponding acetal derivative. guidechem.com

Imines (Schiff Bases): A common condensation reaction is the formation of imines, also known as Schiff bases, through reaction with primary amines. Derivatives of 2-hydroxybenzaldehyde react with amines such as 2-aminopyridine (B139424) and 2-aminopyrazine (B29847) to form these compounds. nih.gov These reactions are valuable in the synthesis of ligands for metal complexes and other complex organic molecules. nih.govbohrium.com A one-pot, three-component condensation involving 2-hydroxybenzaldehyde derivatives, primary amines, and alkyl isocyanides can produce N-alkyl-2-(2-hydroxyphenyl)-2-imino-acetamides. researchgate.net

Table 3: Condensation Reactions of this compound

| Reactant(s) | Conditions/Catalyst | Product Type | Reference(s) |

|---|---|---|---|

| This compound, Trimethyl orthoformate | p-Toluenesulfonic acid | Acetal | guidechem.com |

| 2-Hydroxybenzaldehyde derivative, Primary amine | Reflux in ethanol | Imine (Schiff base) | , nih.gov |

| 2-Hydroxybenzaldehyde derivative, Primary amine, Alkyl isocyanide | One-pot synthesis | N-alkyl-2-(2-hydroxyphenyl)-2-imino-acetamide | researchgate.net |

Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring provides another handle for synthetic modification, primarily through substitution reactions. guidechem.com

The bromine atom can be displaced by various nucleophiles, allowing for the introduction of new functional groups onto the benzene (B151609) ring. evitachem.comevitachem.com This type of reaction is fundamental for synthesizing more complex molecules from the this compound scaffold. While classic nucleophilic aromatic substitution can be challenging, transition-metal-catalyzed cross-coupling reactions are a powerful method for replacing the bromine atom. guidechem.com

Palladium-Catalyzed Coupling Reactions (Implications from related compounds)

The bromine atom on this compound serves as a key handle for palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Direct examples include the Sonogashira coupling, which has been successfully employed as an initial step in the synthesis of isoquinoline (B145761) alkaloids. dtu.dk In these syntheses, this compound is reacted with terminal alkynes, such as propyne, in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride and a copper(I) co-catalyst. dtu.dk

Insights from structurally similar compounds further illustrate the versatility of the bromo-aldehyde scaffold in these reactions. For instance, studies on other brominated salicylaldehydes demonstrate their utility in Suzuki-Miyaura cross-coupling reactions. sioc-journal.cn The synthesis of 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde from 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde and a pyridylboronic acid was optimized using various palladium catalysts, bases, and solvents, with Pd(PPh₃)₄ and K₂CO₃ in aqueous dioxane proving highly effective. sioc-journal.cn In some cases, the hydroxyl group is first protected, for example as a methoxy (B1213986) ether, to prevent interference during the coupling reaction, followed by a deprotection step to restore the hydroxyl functionality. These examples underscore the potential of this compound to be functionalized with a wide array of aryl, heteroaryl, or alkyl groups via modern coupling techniques.

| Reaction | Reactant | Reagents and Conditions | Product | Yield | Reference |

| Sonogashira Coupling | This compound | Propyne, PdCl₂(PPh₃)₂, CuI, Et₃N, 55 °C, 24 h | 2-Hydroxy-6-(prop-1-yn-1-yl)benzaldehyde | 69% | dtu.dk |

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is critical to the reactivity of this compound, participating in chelation and directing intermolecular forces through hydrogen bonding.

Participation in Chelation-Driven Reactions

The ortho positioning of the hydroxyl and aldehyde groups makes this compound and its derivatives excellent chelating agents. tandfonline.com While the aldehyde itself can coordinate to metal centers, it is more commonly converted into a Schiff base through condensation with a primary amine. nih.gov The resulting imine nitrogen, in conjunction with the phenolic oxygen, creates a powerful bidentate chelation site.

This principle is demonstrated in the synthesis of organotin(IV) complexes using a Schiff base derived from the related 5-bromo-2-hydroxybenzaldehyde. tandfonline.com In this case, the ligand, 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone, acts as a dinegative tridentate ligand, coordinating to the tin(IV) center via the phenolic oxygen, the azomethine nitrogen, and a thiolate sulfur atom. tandfonline.com This capacity for chelation is a cornerstone of the chemistry of salicylaldehydes and their derivatives, enabling the synthesis of a vast range of metal complexes. tandfonline.comnih.gov

Hydrogen Bonding Interactions

Hydrogen bonding plays a significant role in the structure and properties of this compound. Due to the proximity of the hydroxyl and aldehyde groups, strong intramolecular hydrogen bonding is expected, forming a stable six-membered pseudo-ring. This is a characteristic feature of ortho-hydroxybenzaldehydes.

In the solid state, intermolecular hydrogen bonding can also dictate the crystal packing. Studies on the related isomer, 2-bromo-5-hydroxybenzaldehyde (B121625), reveal that molecules can form zigzag chains or pairs linked by intermolecular hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of a neighbor. researchgate.netiucr.org In one polymorph, the O⋯O distance for this intermolecular bond was reported as 2.804 Å. researchgate.net These non-covalent interactions are crucial for understanding the compound's physical properties and its behavior in different solvent environments.

Synthesis of Complex Molecular Architectures Using this compound

This versatile building block serves as a starting point for the construction of more elaborate molecular frameworks, including various heterocyclic systems.

Formation of Heterocyclic Structures

This compound is a valuable precursor for the synthesis of diverse heterocyclic structures. A prominent example is its use in constructing nitrogen-containing heterocycles like isoquinolines through a sequence involving a palladium-catalyzed coupling followed by a cyclization reaction. dtu.dk

Beyond this, the functional groups allow for sequential reactions to build polycyclic systems. In the total synthesis of the fungal alkaloid TMC-120B, after the initial formation of an isoquinoline scaffold from this compound, a subsequent intramolecular Friedel-Crafts reaction is used to construct a furanone ring. dtu.dk This step forms a tricyclic furo[3,2-h]isoquinoline structure, demonstrating the utility of the starting material in accessing complex, fused oxygen-containing heterocycles. dtu.dknih.gov

Synthesis of Isoquinoline Derivatives

A significant application of this compound is in the synthesis of substituted isoquinolines, which are core structures in many natural products and pharmacologically active compounds. dtu.dknih.govrsc.org A concise synthetic route to the isoquinoline scaffold of TMC-120B highlights this utility. dtu.dk The synthesis involves several key transformations:

Sonogashira Coupling: The process begins with the coupling of this compound with an alkyne to install the carbon framework necessary for cyclization. dtu.dk

Hydroxyl Protection: To prevent interference in subsequent steps, the phenolic hydroxyl group is protected, for instance, as a methoxymethyl (MOM) ether. dtu.dk

Imination and Cyclization: The aldehyde is then converted to an imine, which undergoes a tandem ethynyl-imine cyclization to form the core isoquinoline ring system. dtu.dk

Deprotection: Finally, the protecting group on the hydroxyl is removed under acidic conditions to yield the target 8-hydroxyisoquinoline derivative. dtu.dk

This strategic sequence transforms a relatively simple starting material into a complex and valuable heterocyclic core structure.

| Starting Material | Intermediate | Reagents and Conditions | Product | Yield | Reference |

| 2-Hydroxy-6-(prop-1-yn-1-yl)benzaldehyde | - | MOMCl, DIPEA, CH₂Cl₂, 40 °C, 16 h | 2-(Methoxymethoxy)-6-(prop-1-yn-1-yl)benzaldehyde | 84% | dtu.dk |

| 2-(Methoxymethoxy)-6-(prop-1-yn-1-yl)benzaldehyde | Imine intermediate | NH₃, 80 °C, 7 h | 8-(Methoxymethoxy)-1-methylisoquinoline | 89% | dtu.dk |

| 8-(Methoxymethoxy)-1-methylisoquinoline | - | HCl, MeOH, reflux, 3 h | 1-Methylisoquinolin-8-ol | 90% | dtu.dk |

Utilization in Multi-step Organic Transformations

This compound is a versatile building block in multi-step organic synthesis due to the presence of three distinct and reactive functional groups: a phenolic hydroxyl, an aldehyde, and an aryl bromide. This unique arrangement allows for a variety of selective chemical transformations, enabling the construction of complex molecular architectures. The reactivity of each functional group can be harnessed independently or in concert to achieve a desired synthetic outcome. For instance, the bromine atom is amenable to various transition-metal-catalyzed cross-coupling reactions, the phenolic hydroxyl group can undergo nucleophilic substitution to form ethers, and the aldehyde can participate in condensation or be oxidized to a carboxylic acid. guidechem.com This trifunctional nature makes the compound a valuable starting material for the synthesis of natural products and pharmacologically active molecules. alfachemch.comrsc.org

A notable application of this compound is in the total synthesis of natural products. Its utility was demonstrated in the concise total synthesis of (±)-nidemone, a substituted isobenzofuranone. rsc.org The synthesis was accomplished in six to eight steps, highlighting the efficiency of using this starting material. The key transformations in this synthesis involved a Sonogashira coupling at the bromine position, followed by a regioselective hydrogenation and a crucial intramolecular Stetter reaction to form the core structure. rsc.org Impressively, this synthetic route proceeded without the need for protecting groups for the hydroxyl or aldehyde functionalities, showcasing the chemoselectivity that can be achieved. rsc.org

Table 1: Key Steps in the Total Synthesis of (±)-Nidemone rsc.org

| Step | Reaction Type | Reactants | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Sonogashira Coupling | This compound, Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Hydroxy-6-(trimethylsilylethynyl)benzaldehyde |

| 2 | Desilylation | 2-Hydroxy-6-(trimethylsilylethynyl)benzaldehyde | K₂CO₃, Methanol | 2-Ethynyl-6-hydroxybenzaldehyde |

The individual functional groups of this compound can also be selectively modified in a stepwise manner to build molecular complexity. The phenolic hydroxyl group, for example, can be readily converted into an ether. In one reported procedure, the compound was treated with methyl iodide in the presence of potassium carbonate to afford 2-bromo-6-methoxybenzaldehyde (B135689) in nearly quantitative yield. cdnsciencepub.com This reaction demonstrates a straightforward method for protecting the hydroxyl group or for introducing an alkoxy substituent as a permanent feature of the target molecule. guidechem.comcdnsciencepub.com

Table 2: Representative Functional Group Transformations

| Transformation | Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| O-Methylation | This compound | Methyl iodide, Potassium carbonate, Acetone, 20 h | 2-Bromo-6-methoxybenzaldehyde | >95% | cdnsciencepub.com |

| Acetal Protection | This compound | Trimethyl orthoformate, p-Toluenesulfonic acid hydrate, Methanol, rt, 2 h | 1-Bromo-2-(dimethoxymethyl)-3-hydroxybenzene | Not specified | guidechem.com |

Furthermore, the aldehyde group can serve as a precursor to other functionalities. In a multi-step sequence, this compound was converted into 2-bromo-6-trifluoromethanesulfonyloxy-N-methylbenzanilide. clockss.org This transformation involved protecting the hydroxyl group as a triflate, oxidizing the aldehyde to a carboxylic acid, and subsequently forming the anilide via an acyl chloride intermediate. clockss.org The resulting molecule, possessing both a bromo and a triflyloxy leaving group, was then used to study selective palladium-catalyzed intramolecular biaryl coupling reactions to form phenanthridone structures. clockss.org

The strategic use of protecting groups is also a key aspect of employing this compound in synthesis. The aldehyde can be protected as an acetal derivative by reacting it with trimethyl orthoformate under acidic conditions. guidechem.com This protection strategy prevents the aldehyde from undergoing unwanted reactions while other parts of the molecule are being manipulated, and it can be readily removed later in the synthetic sequence. The compound's role as a key intermediate is further underscored by its use in the synthesis of BIIB042, a γ-secretase modulator, confirming its value in medicinal chemistry. alfachemch.comchemicalbook.comtheclinivex.com

Spectroscopic and Computational Characterization of 2 Bromo 6 Hydroxybenzaldehyde

Spectroscopic Analysis Techniques

Spectroscopic analysis is fundamental to the characterization of 2-bromo-6-hydroxybenzaldehyde, offering insights into its chemical structure and bonding. However, detailed experimental spectra for this specific compound are not widely available in the public domain. The following sections describe the principles of key spectroscopic techniques and the expected spectral features based on the known structure of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, distinct signals would be expected for the aldehydic proton, the hydroxyl proton, and the three aromatic protons. The aldehydic proton (CHO) typically appears as a singlet in the downfield region, generally between 9.5 and 10.5 ppm. The hydroxyl proton (OH) signal can vary in chemical shift and may be broad, depending on the solvent and concentration; it is often observed between 5 and 12 ppm. The aromatic protons would appear in the range of 6.5 to 8.0 ppm, with their splitting patterns (doublets, triplets) being determined by their coupling with adjacent protons on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, seven distinct signals would be anticipated. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically between 190 and 200 ppm. The carbon atoms attached to the bromine and hydroxyl groups would have their chemical shifts influenced by the electronegativity of these substituents. The remaining aromatic carbons would resonate in the typical range of 110 to 160 ppm.

Table 1: Predicted NMR Data for this compound (Note: Experimental data is not readily available. The table below is for illustrative purposes.)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 9.5 - 10.5 | Singlet | Aldehyde (-CHO) |

| ¹H | 5.0 - 12.0 | Broad Singlet | Hydroxyl (-OH) |

| ¹H | 6.5 - 8.0 | Multiplet | Aromatic (Ar-H) |

| ¹³C | 190 - 200 | Singlet | Carbonyl (C=O) |

| ¹³C | 110 - 160 | Singlet | Aromatic (Ar-C) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While vapor phase IR spectra are specified, they are not commonly available. A typical IR spectrum (in KBr or as a thin film) of this compound would exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. The C=O stretching of the aldehyde group would give rise to a strong, sharp peak typically in the range of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound (Note: This table is based on typical functional group frequencies.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aldehyde C-H Stretch | 2720 - 2820 | Weak |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch | 1200 - 1300 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of roughly equal intensity separated by two mass units. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO) and potentially the bromine atom, leading to other significant peaks in the spectrum.

Table 3: Anticipated Mass Spectrometry Data for this compound

| Fragment Ion | m/z (relative to ⁷⁹Br) | Interpretation |

| [M]⁺ | 200 | Molecular Ion |

| [M+2]⁺ | 202 | Molecular Ion with ⁸¹Br |

| [M-CHO]⁺ | 171 | Loss of formyl radical |

| [M-Br]⁺ | 121 | Loss of bromine radical |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show absorption bands in the UV region. The spectrum would likely display absorptions corresponding to π → π* transitions of the benzene ring and the carbonyl group, as well as n → π* transitions of the carbonyl group. The exact positions of the absorption maxima (λ_max) would be influenced by the substitution pattern on the benzene ring. For instance, a study on the related compound benzaldehyde (B42025) shows a π → π* transition around 248 nm and an n → π* transition around 283 nm.

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a valuable complement to experimental techniques, providing theoretical insights into the geometric, electronic, and spectroscopic properties of molecules.

Quantum mechanical calculation methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are employed to model the electronic structure and predict various molecular properties. While specific computational studies on this compound are not readily found, research on its isomer, 5-bromo-2-hydroxybenzaldehyde, illustrates the application of these methods.

Hartree-Fock (HF) Theory: This ab initio method approximates the many-electron wavefunction as a single Slater determinant. It provides a foundational understanding of the electronic structure but often requires correction for electron correlation to achieve high accuracy.

Density Functional Theory (DFT): DFT is a widely used method that maps the many-body problem onto a system of non-interacting electrons in an effective potential. It is known for providing a good balance between accuracy and computational cost. The B3LYP functional, a hybrid method that combines Hartree-Fock exchange with DFT exchange-correlation, is commonly used for predicting molecular geometries and vibrational frequencies. nih.gov

For a molecule like this compound, these calculations can be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms and predict bond lengths and angles.

Calculate vibrational frequencies: Predict the IR spectrum of the molecule, which can be compared with experimental data for structural confirmation.

Analyze electronic properties: Investigate the distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These analyses provide insights into the molecule's reactivity.

A computational study on 5-bromo-2-hydroxybenzaldehyde using the DFT/B3LYP method with the 6-311++G(d,p) basis set has been performed to analyze its structural and spectroscopic properties. nih.gov Similar computational approaches would be invaluable for a thorough characterization of this compound.

Prediction of Molecular Geometry and Conformation

Computational studies are essential for predicting the most stable three-dimensional arrangement of atoms in a molecule. While specific conformational analysis for this compound is not extensively detailed in the available literature, studies on its isomers provide valuable insights into the structural effects of substituent placement on the benzaldehyde ring.

For the isomer 3-Bromo-2-hydroxybenzaldehyde, the molecule is reported to be almost planar, with only a slight deviation of its non-hydrogen atoms from the mean plane. iucr.org This planarity is stabilized by an intramolecular hydrogen bond between the hydroxyl and aldehyde groups. iucr.org

Analysis of Electronic Structure

The electronic structure of this compound is dictated by the interplay of its constituent functional groups: the electron-withdrawing aldehyde and bromine groups, and the electron-donating hydroxyl group. The bromine atom exerts a withdrawing effect through induction but a donating effect through resonance, while the hydroxyl group is a strong resonance donor. The aldehyde group is strongly electron-withdrawing.

Computational techniques such as the analysis of the Molecular Electrostatic Potential (MEP) are used to visualize the electronic distribution and predict reactivity. For isomers like 5-Bromo-2-Hydroxybenzaldehyde, MEP maps show that the most electron-rich (negative potential) region is located around the oxygen atom of the aldehyde group, making it a likely site for electrophilic attack. nih.gov Conversely, regions of positive potential indicate electron-deficient areas. This distribution of electron density, governed by the combined electron-donating and withdrawing effects of the substituents, is fundamental to the molecule's reactivity in chemical synthesis.

Prediction of Spectroscopic Parameters

While experimental spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are available from commercial suppliers, detailed computational predictions for the spectroscopic parameters of this compound are not widely published in scientific literature. bldpharm.comambeed.com Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict vibrational frequencies (IR spectra) and chemical shifts (NMR spectra). For related isomers like 5-Bromo-2-Hydroxybenzaldehyde, such theoretical studies have been performed and show good correlation with experimental data after applying appropriate scaling factors. nih.gov These computational approaches are valuable for interpreting experimental spectra and confirming molecular structures.

Computational Descriptors

A variety of computational descriptors have been calculated to predict the physicochemical properties of this compound. These descriptors are valuable in fields such as medicinal chemistry and materials science for predicting a compound's behavior.

| Descriptor | Value |

| Molecular Formula | C₇H₅BrO₂ |

| Molecular Weight | 201.02 g/mol |

| XLogP3-AA (Predicted Lipophilicity) | 2.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 199.94729 Da |

| Monoisotopic Mass | 199.94729 Da |

| Topological Polar Surface Area (TPSA) | 37.3 Ų |

| Heavy Atom Count | 10 |

| Formal Charge | 0 |

| Complexity | 134 |

Data sourced from PubChem CID 11954768. nih.gov

Predicted Collision Cross Section (CCS) values

Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry. Predicted CCS values for various adducts of this compound have been calculated.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 200.95458 | 129.7 |

| [M+Na]⁺ | 222.93652 | 142.6 |

| [M-H]⁻ | 198.94002 | 135.5 |

| [M+NH₄]⁺ | 217.98112 | 152.2 |

| [M+K]⁺ | 238.91046 | 131.7 |

| [M+H-H₂O]⁺ | 182.94456 | 130.7 |

| [M+HCOO]⁻ | 244.94550 | 151.5 |

Data sourced from PubChemLite. uni.lu

Crystallographic Studies and Intermolecular Interactions

Crystal Structure Analysis

A definitive crystal structure for this compound has not been reported in the surveyed literature. However, the crystallographic analysis of its isomers provides significant insight into the potential intermolecular interactions and packing arrangements this molecule might adopt.

The crystal structure of 3-Bromo-2-hydroxybenzaldehyde reveals an almost planar molecule that features a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde oxygen atom. iucr.org The molecular packing in the crystal is primarily governed by weak intermolecular C-H···Br interactions and π–π stacking between the aromatic rings of adjacent molecules. iucr.org

In the case of 2-Bromo-5-hydroxybenzaldehyde (B121625), the crystal structure is organized differently. The molecules are linked by intermolecular hydrogen bonds between the hydroxyl group of one molecule and the carbonyl group of a neighboring molecule, forming zigzag chains. researchgate.netresearchgate.net This intermolecular bonding scheme contrasts with the intramolecular hydrogen bonding seen in the 3-bromo-2-hydroxy isomer. The interplay of these various non-covalent interactions, including hydrogen bonding and halogen interactions, is fundamental in defining the supramolecular architecture of these compounds in the solid state. nih.gov

Hydrogen Bonding Networks (O···O distances)

Detailed information regarding the specific O···O distances in the hydrogen bonding networks of this compound is not available in the reviewed literature. While it is expected that this molecule would exhibit intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, characteristic of ortho-hydroxybenzaldehydes, experimentally determined distances are not published. For context, studies on the related isomer, 2-bromo-5-hydroxybenzaldehyde, have identified intermolecular hydrogen bonds with an O···O distance of 2.804 Å in one of its crystalline forms. However, this value is not directly transferable to this compound due to the different substitution pattern on the benzene ring.

Deviations from Planarity within the Molecular Structure

Quantitative data on the deviations from planarity within the molecular structure of this compound are not found in the current body of scientific publications. Such data is derived from single-crystal X-ray diffraction analysis, which does not appear to have been performed or published for this specific compound. Therefore, specific values, such as the root-mean-square deviation (RMSD) from the mean plane of the molecule or torsion angles involving the aldehyde and hydroxyl groups relative to the aromatic ring, cannot be provided.

Applications in Advanced Research Fields

Medicinal Chemistry and Drug Discovery

The structure of 2-Bromo-6-hydroxybenzaldehyde is foundational for creating a diverse range of molecules with potential therapeutic applications. Researchers utilize it as a starting material to develop novel compounds aimed at treating various diseases.

This compound serves as a precursor for synthesizing new chemical entities with demonstrable biological effects, including antibacterial and antioxidant properties. Salicylaldehyde (B1680747) derivatives, the class to which this compound belongs, are used to create Schiff bases and hydrazones, which are known for their therapeutic potential.

Research into salicylaldehyde-derived secondary amines has shown that these compounds can exhibit significant antioxidant activity, in some cases greater than standard antioxidants like Butylated hydroxytoluene (BHT) and Butylated hydroxyanisole (BHA) mdpi.com. Furthermore, Schiff base derivatives of halogenated salicylaldehydes have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria . Studies on related 5-bromosalicylaldehyde (B98134) hydrazones have demonstrated heightened activity against T-cell leukemic and myeloid cell lines, indicating potential for anticancer applications nih.gov. The introduction of the bromo- group is often explored to enhance the pharmacological characteristics of the resulting compounds nih.gov.

A summary of antibacterial activity for related salicylaldehyde derivatives is presented below, illustrating their efficacy compared to standard antibiotics.

Table 1: Antibacterial Activity of Selected Salicylaldehyde Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) |

|---|---|---|---|---|

| 5-Br-saloH Derivative | S. aureus | High Activity | Ciprofloxacin | - |

| 5-Cl-saloH Derivative | S. aureus | High Activity | Ciprofloxacin | - |

Note: Data adapted from studies on 5-halogenated salicylaldehydes, which demonstrate the antibacterial potential of this class of compounds mdpi.com.

The functional groups on this compound allow for its incorporation into larger molecules designed to interact with specific biological targets, thereby modulating cellular pathways involved in disease. Derivatives of salicylaldehydes have been shown to influence key signaling pathways implicated in cancer.

For instance, certain Schiff base derivatives of 2-hydroxybenzaldehyde have been found to induce apoptosis (programmed cell death) in cancer cells by modulating the mitogen-activated protein kinase (MAPK) signaling pathway nih.gov. The MAPK pathway is crucial for cell proliferation and survival, and its dysregulation is a common feature of many cancers nih.gov. Studies on benzaldehyde (B42025), the parent compound, have shown it can suppress multiple oncogenic pathways, including the PI3K/AKT/mTOR and STAT3 pathways, by regulating protein-protein interactions researchgate.net. This suggests that molecules built from salicylaldehyde scaffolds can be engineered to disrupt the specific cellular machinery that cancer cells rely on to grow and survive nih.govresearchgate.net.

This compound is a versatile intermediate used in the multi-step synthesis of complex pharmaceutical compounds. One such area of application is in the development of γ-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease.

This compound is a key starting material for the synthesis of various heterocyclic systems, a class of compounds that forms the backbone of many pharmaceuticals. One important class of molecules synthesized from precursors like this compound is indazoles.

Indazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory and anti-cancer properties. The synthesis of these molecules can involve reactions where the bromo and aldehyde groups of the precursor are transformed to build the final heterocyclic ring system. Salicylaldehyde benzoylhydrazones, for example, have been designed and synthesized to act as potent and selective anticancer agents, showing high activity against leukemic cell lines at very low concentrations nih.gov.

Derivatives of this compound are synthesized to study their interactions with enzymes, which are critical targets in drug discovery. The aldehyde group is particularly useful for forming covalent bonds with amino acid residues in proteins, leading to enzyme inhibition.

The salicylaldehyde structure is increasingly used in the design of covalent inhibitors that target lysine (B10760008) residues within proteins nih.gov. The aldehyde forms a stable imine bond with the lysine, which can enhance the compound's affinity and selectivity for its biological target nih.gov. Additionally, Schiff bases derived from salicylaldehydes and their metal complexes are investigated for their ability to inhibit specific enzymes. For example, copper(II) complexes of Schiff bases have demonstrated excellent inhibitory properties against the enzyme urease, which is implicated in diseases caused by bacteria like Helicobacter pylori mdpi.com.

Materials Science and Advanced Technologies

Beyond its biomedical applications, this compound serves as a valuable organic linker in the field of materials science. Its distinct functional groups allow it to connect metal ions to form highly ordered, porous structures.

Specifically, it is used as an organic building block for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline materials with exceptionally high surface areas and tunable structures nih.gov. They are created through the self-assembly of metal ions or clusters with organic ligands . The bromo and hydroxyl groups on the this compound molecule can be modified or used as coordination sites to connect with metal centers, creating a stable, repeating three-dimensional network. These resulting MOF materials have potential applications in gas storage, catalysis, and chemical sensing. The versatility of this aldehyde as a precursor also extends to its potential use in creating organic monomers for polymers and materials for Organic Light-Emitting Diodes (OLEDs).

Application in Organic Light-Emitting Diodes (OLEDs) (from related compound)

While direct application of this compound in commercial OLEDs is not widely documented, the foundational structure of salicylaldehyde and its derivatives is of significant interest in the field of organic electronics for its luminescent properties. researchgate.net The investigation into related compounds, such as salicylaldehyde hydrazones and salophen derivatives, provides insight into the potential utility of this class of molecules in developing materials for OLEDs.

Derivatives of salicylaldehyde are noted for their stability, intense fluorescence in the solid state, and properties like aggregation-induced emission (AIE). acs.org Furthermore, many of these molecules can exhibit a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT), which is a key process for developing novel photofunctional materials. Metal complexes of salicylaldehyde derivatives have also been a focus of research for their tunable luminescent properties. researchgate.net These characteristics are highly desirable for the emissive layer in OLED devices. The substitution of the salicylaldehyde ring, for instance with a bromine atom, can modulate the electronic and photophysical properties of the resulting materials.

| Related Compound Class | Relevant Properties for OLEDs | Research Focus |

| Salicylaldehyde Hydrazones | Intense fluorescence, Aggregation-Induced Emission (AIE) acs.org | Development of stable, solid-state emitters acs.org |

| Salophen Derivatives | Excited-State Intramolecular Proton Transfer (ESIPT) | Generation of white light for solution-processed OLEDs |

| Salicylaldehyde Metal Complexes | Tunable luminescent properties researchgate.net | Creating phosphorescent and fluorescent emitters researchgate.net |

Development of Specialty Chemicals and Materials

This compound is explicitly identified as a substituted salicylaldehyde used in the synthesis of complex pharmaceutical intermediates. alfachemch.com Its utility stems from the reactivity of its functional groups, which allows it to be incorporated into larger, more complex molecular architectures.

A notable application is its use as a precursor in the synthesis of BIIB042, a γ-secretase modulator. alfachemch.com This demonstrates its role as a key starting material for high-value, specialized molecules in the pharmaceutical industry. The broader family of bromo-hydroxybenzaldehydes is widely employed as reagents in the creation of various biologically active compounds, including potential antiviral and anticancer agents. nih.gov

Furthermore, related isomers like 5-Bromo-2-Hydroxybenzaldehyde are used to synthesize Schiff bases. nih.gov These Schiff bases and their metal complexes have applications as catalysts and are utilized in the dye industry. nih.gov The presence of the bromine atom provides a reactive site for cross-coupling reactions, further expanding the synthetic possibilities for creating novel materials.

| Compound Family | Application / Product | Field of Use |

| This compound | Synthesis of BIIB042 (a γ-secretase modulator) alfachemch.com | Pharmaceutical |

| 3-Bromo-2-hydroxybenzaldehyde | Synthesis of potential antiviral and anticancer agents nih.gov | Pharmaceutical |

| 5-Bromo-2-hydroxybenzaldehyde | Synthesis of Schiff's bases for catalysts and dyes nih.gov | Catalysis, Dye Industry |

| Bromo-hydroxybenzaldehydes | General intermediates for biologically active compounds nih.gov | Organic Synthesis |

Agrochemical Research

In the field of agrochemical research, substituted benzaldehydes are important precursors for the development of new active ingredients for crop protection. The specific substitution pattern on the aromatic ring is crucial for determining the biological activity and selectivity of the final product.

Synthesis of Pesticides and Herbicides

Substituted benzaldehydes are key starting materials in the synthesis of novel herbicides. Research has shown that a series of 1-alkyl-3-(α-hydroxy-(un)substituted benzylidene)pyrrolidine-2,4-diones, which are prepared from various substituted benzaldehydes, exhibit significant herbicidal activity against both dicotyledonous and monocotyledonous plants. nih.govnih.gov These compounds function as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a validated target for herbicides. nih.gov

Additionally, metal complexes derived from Schiff's bases of 5-Bromo-2-Hydroxybenzaldehyde have been reported to have potential applications in agrochemicals, including as fungicides. nih.gov This indicates that the bromo-hydroxybenzaldehyde scaffold is a versatile platform for generating compounds with a range of pesticidal activities. The structure-activity relationship is a key area of study, where modifications to the benzaldehyde precursor are systematically made to optimize herbicidal or fungicidal potency. nih.gov

| Herbicide Class Derived from Substituted Benzaldehydes | Target Weed Type | Mechanism of Action |

| 1-alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones nih.govnih.gov | Annual dicotyledonous and monocotyledonous plants nih.gov | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) nih.gov |

Mechanistic Investigations of Biological Activity and Molecular Interactions

Elucidation of Mechanisms of Action of 2-Bromo-6-hydroxybenzaldehyde Derivatives

The mechanism of action for derivatives of this compound often involves direct interaction with proteins, such as enzymes, which are critical for cellular function.

Derivatives of this compound can function as enzyme inhibitors by binding to the active sites of target enzymes. This binding event physically obstructs the access of the natural substrate to the active site, thereby inhibiting the enzyme's catalytic activity. For instance, benzaldehyde (B42025) derivatives have been investigated for their ability to modulate antibiotic activity, which may involve the inhibition of bacterial enzymes. The design of drugs with antibacterial, antioxidant, and anti-inflammatory properties often relies on the capacity of these molecules to interact with specific biological targets. The general principle of aldehyde derivatives acting as enzyme inhibitors is well-established, with studies showing various substituted aldehydes binding to the active sites of enzymes like acetylcholinesterase, butyrylcholinesterase, and inducible nitric oxide synthase (iNOS). mdpi.comresearchgate.net

The biological activity of this compound is intrinsically linked to its unique combination of functional groups: a bromine atom, an aldehyde group, and a hydroxyl group on a benzene (B151609) ring.

Hydroxyl and Aldehyde Groups: The ortho-positioning of the hydroxyl (-OH) and aldehyde (-CHO) groups allows for the formation of a stable intramolecular hydrogen bond. nih.govresearchgate.net This interaction creates a pseudo-ring structure that planarizes the molecule and influences its electronic properties and binding capabilities. The hydroxyl group acts as a hydrogen bond donor, while the aldehyde's carbonyl oxygen acts as an acceptor. nih.gov This pre-organized conformation can facilitate a better fit into the binding pockets of target proteins. The aldehyde group itself is chemically reactive and can participate in addition, oxidation, and reduction reactions.

Bromine Atom: The presence of a halogen, such as bromine, can significantly enhance biological activity. Halogenation of salicylaldehydes (2-hydroxybenzaldehydes) has been shown to produce compounds with potent antimicrobial properties. researchgate.net The bromine atom increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes. It can also engage in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms in a protein's active site, further stabilizing the ligand-protein complex.

Modifying the basic this compound structure with additional substituents can dramatically alter its biological profile. The nature and position of these substituents can fine-tune the molecule's steric, electronic, and hydrophobic properties.

A key example is the introduction of a difluoromethoxy group. In the derivative 2-Bromo-6-(difluoromethoxy)benzaldehyde, this group can enhance binding affinity to a target enzyme through favorable hydrogen bonding and van der Waals interactions. Furthermore, the incorporation of fluorine atoms is a common strategy in medicinal chemistry to improve metabolic stability and bioavailability, making such compounds more attractive as potential drug candidates.

The effects of substituents can be dramatic and are often specific to the biological target. researchgate.net For example, studies on other hydroxybenzaldehyde derivatives have shown that increasing the length of an attached alkyl chain can enhance antibacterial activity, an effect attributed to increased lipophilicity which may facilitate interaction with bacterial cell membranes. researchgate.net

| Substituent Group | Observed Influence on Biological Activity | Potential Mechanism of Action | Reference |

|---|---|---|---|

| Difluoromethoxy (-OCF₂H) | Enhances binding affinity and metabolic stability. | Participates in hydrogen bonding and van der Waals interactions; fluorine atoms block metabolic pathways. | |

| Halogens (e.g., -Br, -Cl) | Can dramatically increase antimicrobial potency. | Increases lipophilicity, facilitates membrane crossing, and can form halogen bonds with target proteins. | researchgate.net |

| Hydroxyl (-OH) | Additional hydroxyl groups can increase activity. | Acts as a hydrogen bond donor/acceptor, increasing interaction with polar residues in an active site. | researchgate.net |

| Alkoxy Chains (-OR) | Longer chains can enhance antibacterial activity. | Increases lipophilicity, potentially improving interaction with and disruption of bacterial membranes. | researchgate.net |

Computational Modeling of Biological Interactions

Computational techniques are invaluable tools in modern drug design, providing insights that guide the synthesis and evaluation of new compounds. Docking studies, molecular dynamics simulations, and QSAR analyses are frequently used to predict and rationalize the biological activity of molecules like this compound and its derivatives.

Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This technique allows researchers to visualize how derivatives of this compound might fit into the active site of a target enzyme and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.comnih.gov For example, comprehensive theoretical studies on the related isomer, 5-Bromo-2-Hydroxybenzaldehyde, have utilized molecular docking and molecular dynamics simulations to investigate its interactions with various proteins. nih.govresearchgate.net

Molecular dynamics (MD) simulations build upon docking results by simulating the movement of the ligand-protein complex over time. This provides a more dynamic picture of the interaction, assessing the stability of the binding pose and revealing conformational changes that may occur upon binding. Such computational analyses are critical for understanding the binding modes of potential inhibitors and for rationally designing new derivatives with improved affinity and selectivity. nih.govresearchgate.net

| Compound Class | Target Protein/Enzyme | Computational Method | Objective of Study | Reference |

|---|---|---|---|---|

| 5-Bromo-2-Hydroxybenzaldehyde | Various proteins | Molecular Docking, MD Simulations | To study the nature and stability of interactions between the molecule and protein targets. | nih.govresearchgate.net |

| Marine Aldehyde Derivatives | SARS-CoV-2 3C-like protease | Molecular Docking (CDOCKER) | To identify potential viral inhibitors by predicting binding interactions. | nih.gov |

| Furochromene-carbaldehydes | AChE, BChE, BACE-1 | Molecular Docking | To complement experimental inhibition data and understand binding modes for anti-Alzheimer's agents. | mdpi.com |

| Nitro Benzamide Derivatives | iNOS | Molecular Docking | To rationalize in vitro anti-inflammatory activity by analyzing binding efficiency to the target enzyme. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating changes in molecular properties (known as descriptors) with changes in activity, a QSAR model can be developed to predict the activity of new, unsynthesized compounds.

While specific QSAR studies for this compound were not identified, the principles underlying QSAR are evident in experimental studies of its analogues. For example, research on substituted salicylaldehydes has established clear, albeit qualitative, structure-activity relationships, noting that halogenation and further hydroxylation can dramatically increase antimicrobial effects. researchgate.net These relationships form the basis for a potential QSAR study. By quantifying molecular descriptors—such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity)—for a series of this compound derivatives, a predictive QSAR model could be constructed. Such a model would be a powerful tool for prioritizing the synthesis of novel derivatives with the highest predicted biological activity, thereby streamlining the drug discovery process.

Pharmacological and Toxicological Studies of this compound

This section delves into the toxicological profile of this compound, focusing on its irritant properties, acute toxicity, and the associated hazard classifications.

Assessment of Irritant and Corrosive Properties

This compound is recognized for its potential to cause irritation. Safety assessments suggest that the compound may be both an irritant and corrosive, necessitating careful handling to avoid direct contact. Further classification indicates that it causes skin irritation (H315) and serious eye irritation (H319). sigmaaldrich.com

Table 1: Irritant and Corrosive Properties of this compound

| Property | Assessment | Source |

| General Assessment | May be irritating and corrosive | |

| Skin | Causes skin irritation | sigmaaldrich.com |

| Eyes | Causes serious eye irritation | sigmaaldrich.com |

Acute Toxicity Profiles (Oral, Dermal, Inhalation)

The acute toxicity of this compound has been categorized for oral, dermal, and inhalation routes of exposure. According to safety data, the compound is classified as Category 4 for all three routes, indicating that it is harmful if swallowed, in contact with skin, or if inhaled. chemicalbook.comchemicalbook.com

Table 2: Acute Toxicity Profile of this compound

| Route of Exposure | Toxicity Classification | Description | Source |

| Oral | Acute toxicity - Category 4 | Harmful if swallowed | chemicalbook.comchemicalbook.com |

| Dermal | Acute toxicity - Category 4 | Harmful in contact with skin | chemicalbook.comchemicalbook.com |

| Inhalation | Acute toxicity - Category 4 | Harmful if inhaled | chemicalbook.comchemicalbook.com |

Hazard Statements and Precautionary Statements

Consistent with its toxicological profile, this compound is associated with specific hazard statements that communicate its potential dangers. The primary hazard statements are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). chemicalbook.comchemicalbook.com Additional hazard statements related to its irritant properties include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). sigmaaldrich.com

A comprehensive set of precautionary statements is recommended for handling this compound. These include measures for prevention, response, storage, and disposal.

Table 3: GHS Hazard and Precautionary Statements for this compound

| Classification | Code | Statement | Source |

| Hazard Statements | H302 | Harmful if swallowed | sigmaaldrich.comchemicalbook.comchemicalbook.comechemi.com |

| H312 | Harmful in contact with skin | chemicalbook.comchemicalbook.com | |

| H332 | Harmful if inhaled | chemicalbook.comchemicalbook.com | |

| H315 | Causes skin irritation | sigmaaldrich.com | |

| H319 | Causes serious eye irritation | sigmaaldrich.com | |

| H335 | May cause respiratory irritation | sigmaaldrich.com | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | sigmaaldrich.comchemicalbook.com |

| P264 | Wash skin thoroughly after handling. | sigmaaldrich.comchemicalbook.com | |

| P270 | Do not eat, drink or smoke when using this product. | sigmaaldrich.comchemicalbook.com | |

| P271 | Use only outdoors or in a well-ventilated area. | chemicalbook.com | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | chemicalbook.com | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | echemi.com | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | sigmaaldrich.com | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | sigmaaldrich.comchemicalbook.com | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | sigmaaldrich.com | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | sigmaaldrich.comchemicalbook.com |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Chemistry Approaches

Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of 2-Bromo-6-hydroxybenzaldehyde. While traditional synthetic routes exist, there is a growing demand for processes that align with the principles of green chemistry.

Key Research Areas:

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Future studies could explore the use of biocatalysts for the specific bromination and hydroxylation of benzaldehyde (B42025) precursors, potentially reducing the need for hazardous reagents and minimizing waste.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and cleaner products. Investigating microwave-assisted protocols for the synthesis of this compound could lead to more efficient and scalable production methods irphouse.comnih.govheteroletters.orgrsc.org.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. The application of flow chemistry to the synthesis of substituted salicylaldehydes is a promising area for future research, potentially enabling safer and more efficient manufacturing rsc.org.

Green Solvents and Catalysts: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, and the development of recyclable catalysts can further reduce the environmental footprint of the synthesis process.

| Synthetic Approach | Potential Advantages |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, cleaner products |

| Flow Chemistry | Precise process control, enhanced safety, scalability |

| Green Solvents/Catalysts | Reduced environmental impact, catalyst recyclability |

Exploration of Undiscovered Reactions and Derivatizations

The reactivity of this compound is far from fully explored. The interplay of its functional groups allows for a multitude of chemical transformations, leading to the creation of novel molecular scaffolds.

Future avenues of exploration include:

Cycloaddition Reactions: The aldehyde or a derivative thereof could participate in various cycloaddition reactions to construct complex heterocyclic systems.

Organometallic Catalysis: The bromine atom provides a handle for cross-coupling reactions, enabling the introduction of a wide range of substituents to the aromatic ring.

Multi-component Reactions: Designing one-pot, multi-component reactions involving this compound can lead to the efficient synthesis of complex molecules with high atom economy.

Synthesis of Novel Heterocycles: The compound can serve as a key starting material for the synthesis of new classes of oxygen and bromine-containing heterocyclic compounds, which are often associated with diverse biological activities semanticscholar.orgmdpi.comderpharmachemica.comnih.gov.

Advanced Spectroscopic Characterization Techniques

A deeper understanding of the structural and electronic properties of this compound and its derivatives can be achieved through the application of advanced spectroscopic techniques.

Potential areas of investigation:

2D-NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC can provide unambiguous assignment of proton and carbon signals, which is crucial for the structural elucidation of new derivatives.

Solid-State NMR: This technique can offer insights into the crystal packing and intermolecular interactions of the compound in the solid state.

Advanced Mass Spectrometry: High-resolution mass spectrometry and tandem mass spectrometry can be employed to determine the exact mass and fragmentation patterns of new derivatives, aiding in their identification and characterization nih.gov.

Raman and Terahertz Spectroscopy: These techniques can provide valuable information about the vibrational modes and low-frequency motions within the molecule, complementing data from infrared spectroscopy.

In-depth Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometric and electronic structure of this compound and its derivatives, as well as to investigate reaction mechanisms and predict spectroscopic properties nih.govresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Models: For derivatives with potential biological activity, QSAR models can be developed to correlate molecular structure with biological effect, enabling the design of more potent compounds acs.org.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of flexible derivatives and their interactions with biological macromolecules, such as proteins and nucleic acids nih.govresearchgate.net.

Predictive Modeling of Physicochemical Properties: Computational models can be developed to predict key properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development and materials science applications.

Discovery of New Biological Activities and Therapeutic Applications

Substituted salicylaldehydes are known to exhibit a wide range of biological activities. Future research should focus on a systematic evaluation of this compound and its derivatives for various therapeutic applications.

Promising research directions include:

Antimicrobial Activity: Given that halogenated and hydroxylated salicylaldehydes have shown potent antibacterial and antifungal properties, derivatives of this compound should be screened against a broad panel of pathogenic microorganisms znaturforsch.comnih.govmdpi.comnih.gov.

Antiviral Potential: Salicylanilides and related structures have demonstrated antiviral activity against a number of viruses, including HIV and Hepatitis C virus. This suggests that derivatives of this compound could be promising candidates for the development of new antiviral agents acs.orgeurekaselect.comresearchgate.netnih.govnih.gov.

Anticancer Activity: The potential of this compound and its derivatives to inhibit the growth of cancer cells should be investigated. Many biologically active compounds contain the salicylaldehyde (B1680747) scaffold.

Enzyme Inhibition: The aldehyde functionality can react with active site residues of enzymes, making these compounds potential inhibitors for various enzymatic pathways implicated in disease.

| Biological Activity | Potential Therapeutic Application |

| Antimicrobial | Treatment of bacterial and fungal infections |

| Antiviral | Development of new drugs for viral diseases |

| Anticancer | Cancer chemotherapy |

| Enzyme Inhibition | Targeted therapy for various diseases |

Development of this compound in Interdisciplinary Research

The unique properties of this compound make it a valuable building block for applications that span across different scientific disciplines.

Potential interdisciplinary research areas:

Materials Science: The compound can be used as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties. Its derivatives could also be explored for applications in organic electronics.

Supramolecular Chemistry and Crystal Engineering: The hydroxyl and aldehyde groups can participate in hydrogen bonding and other non-covalent interactions, making this molecule a candidate for the design of self-assembling systems and functional crystalline materials researchgate.net.

Sensor Technology: Derivatives of this compound could be designed as fluorescent probes for the detection of specific ions or molecules.

Metal-Organic Frameworks (MOFs): The compound can be functionalized to serve as a ligand for the construction of MOFs with potential applications in gas storage, separation, and catalysis.

Addressing Environmental and Safety Aspects in Research and Production

As with any chemical compound, a thorough understanding of the environmental fate and toxicological profile of this compound is essential for its responsible use.

Future research should address:

Biodegradation Pathways: Studies are needed to elucidate the microbial degradation pathways of this compound to assess its persistence in the environment ycdehongchem.commdpi.comnih.govnih.govresearchgate.net.

Ecotoxicity: The toxicity of the compound and its degradation products to various aquatic and terrestrial organisms should be evaluated to understand its potential environmental impact nih.govechemi.com.

Toxicological Studies: In-depth toxicological studies are necessary to determine any potential risks to human health associated with exposure to the compound.

Safe Handling and Disposal Protocols: The development of clear and effective protocols for the safe handling, storage, and disposal of this compound is crucial to minimize risks in research and industrial settings aksci.com.

常见问题

Q. What are the common synthetic routes for 2-bromo-6-hydroxybenzaldehyde, and how can reaction conditions be optimized?

this compound is typically synthesized via regioselective bromination of 2-hydroxybenzaldehyde derivatives. A common method involves electrophilic aromatic substitution using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). For regioselectivity, directing groups such as hydroxyl (-OH) or methoxy (-OCH₃) on the aromatic ring influence the bromination position. Optimization includes controlling temperature (0–25°C), solvent polarity (e.g., dichloromethane or acetic acid), and stoichiometry to minimize di-bromination byproducts . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound .

Q. How can researchers verify the purity and structural identity of this compound?

Purity can be assessed using high-performance liquid chromatography (HPLC) with UV detection (λ ≈ 280 nm) or thin-layer chromatography (TLC, Rf ~0.4 in ethyl acetate/hexane). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy:

- ¹H NMR : Peaks at δ 9.8–10.2 ppm (aldehyde proton), δ 6.5–7.5 ppm (aromatic protons), and δ 5.0–5.5 ppm (exchangeable -OH proton).

- ¹³C NMR : Signals near δ 190–195 ppm (aldehyde carbon) and δ 110–160 ppm (aromatic carbons).

Mass spectrometry (MS) should show a molecular ion peak at m/z 201.01 (C₇H₅BrO₂⁺) .

Q. What safety protocols are essential when handling this compound?

Due to limited toxicological data, standard precautions for brominated aromatics apply: